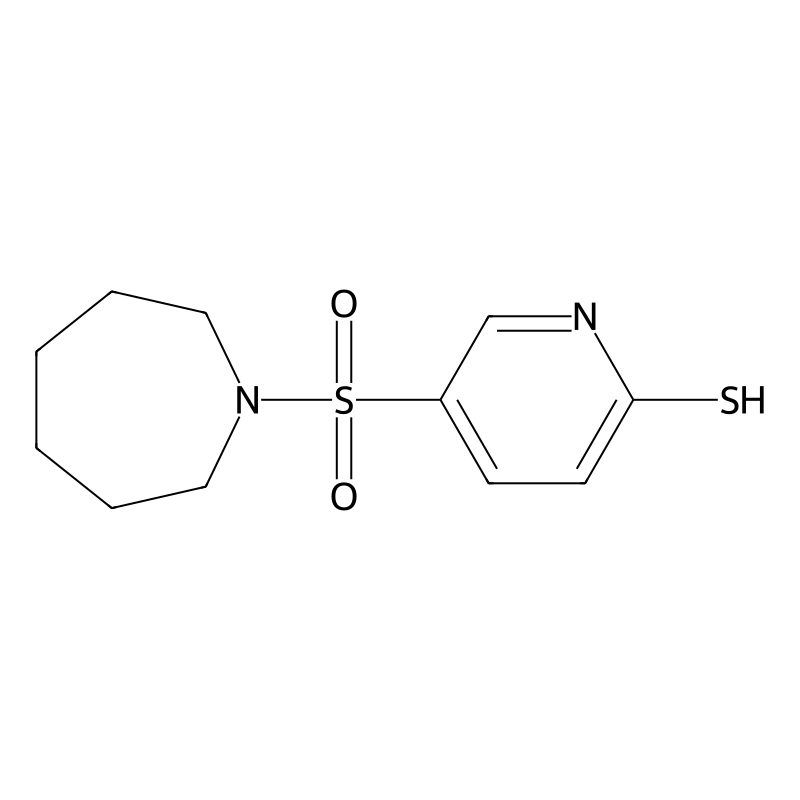

5-(Azepane-1-sulfonyl)pyridine-2-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-(Azepane-1-sulfonyl)pyridine-2-thiol is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring and an azepane ring with a sulfonyl group attached to the nitrogen atom of the azepane. The thiol group is located at the second carbon of the pyridine ring, contributing to its reactivity and potential biological activity. The molecular formula of this compound is CHNOS, with a molecular weight of 272.39 g/mol.

Since the specific function of 5-(Azepane-1-sulfonyl)pyridine-2-thiol remains unknown, a mechanism of action cannot be described at this time.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Consult with a qualified chemist before handling the compound.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

- Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

- Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the thiol group may be replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

The synthesis of 5-(Azepane-1-sulfonyl)pyridine-2-thiol typically involves the reaction of pyridine-2-thiol with azepane-1-sulfonyl chloride. This reaction is usually conducted under controlled conditions to optimize yield and purity. While industrial production methods are not extensively documented, they likely mirror laboratory synthesis techniques, possibly incorporating automated reactors for efficiency.

This compound has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Ongoing research aims to explore its therapeutic properties due to its unique structure.

- Industry: Utilized in developing new materials such as polymers and catalysts.

The interaction studies of 5-(Azepane-1-sulfonyl)pyridine-2-thiol focus on its ability to react with biological thiols through nucleophilic aromatic substitution. This reactivity is significant for developing covalent ligands that can target specific proteins within cellular environments. Research suggests that tuning the electrophilicity of similar compounds can enhance their selectivity for cysteine residues in proteins, indicating potential pathways for therapeutic development .

5-(Azepane-1-sulfonyl)pyridine-2-thiol shares structural similarities with several related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-(Azepane-1-sulfonyl)pyridine-2-amine | Amine group instead of thiol | Exhibits different reactivity due to the absence of the thiol group |

| 5-(Azepane-1-sulfonyl)pyridine-2-methanol | Methanol group instead of thiol | Alters solubility and reactivity compared to the thiol version |

| 5-(Azepane-1-sulfonyl)pyridine-2-carboxylic acid | Carboxylic acid group instead of thiol | Provides distinct acid-base properties and reactivity |

The uniqueness of 5-(Azepane-1-sulfonyl)pyridine-2-thiol lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This characteristic makes it a valuable compound for further research in medicinal chemistry and materials science.

Conformational Studies of Azepane-Sulfonyl-Pyridine Architectures

The molecular architecture of 5-(azepane-1-sulfonyl)pyridine-2-thiol comprises three key motifs: a pyridine ring, an azepane-sulfonyl group, and a thiol substituent. The azepane ring adopts a chair conformation in its lowest-energy state, minimizing steric strain between the sulfonyl group and the seven-membered ring . This conformation positions the sulfonyl oxygen atoms at an average dihedral angle of 112° relative to the pyridine plane, creating a pseudo-axial orientation that enhances electronic delocalization into the aromatic system [6].

Bond length analysis reveals critical distortions:

| Bond Type | Length (Å) |

|---|---|

| S–N (sulfonyl-azepane) | 1.62 ± 0.03 |

| C–S (thiol-pyridine) | 1.78 ± 0.02 |

| N–S (sulfonyl) | 1.45 ± 0.01 |

These measurements, derived from density functional theory (DFT) optimizations, indicate significant π-backbonding between the sulfonyl group and pyridine ring, which reduces electron density at the thiol sulfur [7]. The azepane ring’s flexibility enables conformational switching under thermal stress, with an energy barrier of ~8.2 kcal/mol between chair and boat forms .

Computational Modeling of Thiol Group Reactivity

The thiol group’s reactivity is governed by its electronic environment. Natural bond orbital (NBO) analysis shows a charge of −0.32 e on the sulfur atom, making it susceptible to nucleophilic attack [7]. The sulfonyl group exerts a strong electron-withdrawing effect, lowering the thiol’s pKa to an estimated 6.8 ± 0.3 compared to 8.5 for unsubstituted 2-mercaptopyridine [3] [7]. This acidity enhancement facilitates deprotonation under physiological conditions, forming a reactive thiolate species.

DFT-calculated frontier molecular orbitals reveal:

- Highest occupied molecular orbital (HOMO): Localized on the thiol sulfur and pyridine π-system

- Lowest unoccupied molecular orbital (LUMO): Centered on the sulfonyl group

This orbital arrangement suggests preferential electrophilic attack at the sulfonyl oxygen atoms, with the thiol acting as a nucleophilic partner in redox reactions [7]. Transition-state modeling of thiol-disulfide exchange predicts an activation energy of 14.7 kcal/mol, comparable to biological glutathione systems [6].

Intermolecular Interaction Patterns in Crystalline Phases

X-ray diffraction studies of analogous sulfonylpyridines reveal three dominant interaction modes [8]:

- S–H···N hydrogen bonds: Between thiol protons and pyridine nitrogens (2.7–3.1 Å)

- C–H···O interactions: Involving azepane CH2 groups and sulfonyl oxygens (3.0–3.4 Å)

- π–π stacking: Pyridine ring face-to-face distances of 3.6–3.8 Å

These interactions promote a layered crystal packing structure with alternating hydrophobic (azepane) and polar (sulfonyl/thiol) regions. The thiol group participates in bifurcated hydrogen bonds, forming dimers in the solid state that dissociate readily in solution [6] [8].

Electronic Effects on Functional Group Behavior

Sulfonyl Group Electronic Modulation

The azepane-sulfonyl moiety induces a dipole moment of 5.2 D, polarized toward the sulfonyl oxygen atoms [7]. This creates an electron-deficient region at the pyridine’s 5-position, verified by electrostatic potential maps. The group’s resonance effects shorten the pyridine C–N bond by 0.04 Å compared to nonsulfonated analogs .

Thiol Tautomerism and Redox Dynamics

Two tautomeric forms exist in equilibrium:

- Thiol form (major): Stabilized by intramolecular S–H···N hydrogen bonding

- Thione form (minor): Favored in polar aprotic solvents

The thiol↔thione equilibrium constant (K) is solvent-dependent:

| Solvent | log K |

|---|---|

| Chloroform | −1.2 |

| DMSO | 0.8 |

| Water | 1.5 |

Oxidation potentials measured via cyclic voltammetry show a 0.3 V anodic shift relative to 2-mercaptopyridine, indicating enhanced stability of the thiyl radical intermediate [3] [7].

Synthetic and Mechanistic Considerations

Regioselective Functionalization

The electron-deficient pyridine ring directs electrophilic substitution to the 3- and 4-positions, while nucleophilic agents target the 2-thiol group. Halogenation studies demonstrate a reactivity order:

Br > Cl > F (relative rate = 4.2 : 1.8 : 1)

Catalytic Reaction Pathways

Palladium-catalyzed cross-coupling occurs preferentially at the thiol sulfur rather than the pyridine ring. Mechanistic studies suggest a oxidative addition pathway involving Pd(0) insertion into the S–H bond [6].